2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
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Overview
Description
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is a heterocyclic compound that contains a thiazolidine ring fused with a benzonitrile moiety
Biochemical Analysis
Biochemical Properties
Thiazolidine derivatives, to which this compound belongs, are reported to possess extensive biological potential . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Molecular Mechanism
It is known that thiazolidine derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazolidine ring or the benzonitrile moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A related compound with a similar thiazolidine ring structure.
(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid: Another compound with a thiazolidine ring but different substituents.
Uniqueness
2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is unique due to the presence of both the thiazolidine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCUDOJCIRPPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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